molecular formula C10H17O4P B11874089 Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate

Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate

Cat. No.: B11874089
M. Wt: 232.21 g/mol
InChI Key: QAQKMSOVMMCNSE-VIFPVBQESA-N
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Description

Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite and an alkyl halide to produce the desired phosphonate ester. For example, trimethyl phosphite can react with an alkyl halide under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl (S)-(3-methyl-2-oxohept-5-yn-1-yl)phosphonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a broader range of chemical reactions. Its specific configuration and functional groups make it particularly valuable for research in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H17O4P

Molecular Weight

232.21 g/mol

IUPAC Name

(3S)-1-dimethoxyphosphoryl-3-methylhept-5-yn-2-one

InChI

InChI=1S/C10H17O4P/c1-5-6-7-9(2)10(11)8-15(12,13-3)14-4/h9H,7-8H2,1-4H3/t9-/m0/s1

InChI Key

QAQKMSOVMMCNSE-VIFPVBQESA-N

Isomeric SMILES

CC#CC[C@H](C)C(=O)CP(=O)(OC)OC

Canonical SMILES

CC#CCC(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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